Isoviolanthrone Isoviolanthrone
Brand Name: Vulcanchem
CAS No.: 128-64-3
VCID: VC20988792
InChI: InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H
SMILES: C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O
Molecular Formula: C34H16O2
Molecular Weight: 456.5 g/mol

Isoviolanthrone

CAS No.: 128-64-3

Cat. No.: VC20988792

Molecular Formula: C34H16O2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Isoviolanthrone - 128-64-3

Specification

CAS No. 128-64-3
Molecular Formula C34H16O2
Molecular Weight 456.5 g/mol
IUPAC Name nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
Standard InChI InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H
Standard InChI Key BSIHWSXXPBAGTC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O

Introduction

Chemical Structure and Identification

Isoviolanthrone is a polycyclic aromatic compound with several fused rings. The molecular structure of isoviolanthrone reveals a complex arrangement that contributes to its distinctive properties and applications.

Chemical Identity

Isoviolanthrone has the chemical formula C₃₄H₁₆O₂ and a molecular weight of 456.4896 g/mol . It is registered under CAS Registry Number 128-64-3 and has the IUPAC Standard InChIKey BSIHWSXXPBAGTC-UHFFFAOYSA-N . This compound is characterized by its unique molecular structure consisting of multiple fused aromatic rings with two carbonyl groups. The systematic naming of this compound according to IUPAC nomenclature is Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, reflecting its complex ring structure .

Alternative Nomenclature

Due to its widespread use in industry and research, isoviolanthrone has acquired numerous alternative names throughout its history. These include:

  • Dinaphtho(1,2,3-cd:1',2',3'-lm)perylene-9,18-dione

  • Isodibenzanthrone

  • Isothrene

  • Isoviolanthrone A

  • Izodibenzantron

  • C.I. Vat Violet 10

  • C.I. 60000

  • Benzadone Violet B

  • Carbanthrene Printing Violet 2R

  • Paradone Brilliant Violet 2R

  • Paradone Violet B New

  • Romantrene Brilliant Violet F2R/F4R/4R

  • Romantrene Violet 2R

  • NSC 5268

This multiplicity of names reflects the compound's importance across different industrial and research sectors, particularly in the textile and printing industries where it serves as a significant violet dye.

Physical Properties

The physical properties of isoviolanthrone provide important insights into its behavior in various environments and applications. These properties determine its suitability for specific industrial processes and applications.

General Physical Characteristics

Isoviolanthrone presents as a powder to crystal form with color ranging from gray to dark purple to black . It has a predicted density of 1.487±0.06 g/cm³ . The physical appearance can vary depending on its purity and crystalline form. When observed under different conditions, it exhibits distinctive color changes that can be used for identification purposes.

Solubility Profile

The solubility characteristics of isoviolanthrone are critical for its application in various industries:

  • Slightly soluble in acetone, toluene, and chloroform

  • Soluble in 2-chlorophenol and xylene (appears red with fluorescence)

  • Also slightly soluble in pyridine

  • Insoluble in ethanol

This solubility profile determines appropriate solvents for industrial processing and purification methods.

Behavior in Different Media

When placed in different chemical environments, isoviolanthrone exhibits characteristic color changes:

  • In concentrated sulfuric acid: appears SAP green, with purple precipitation after dilution

  • In basic solution: appears dark red light blue

  • In acidic solution: appears wine-colored

These color changes can serve as diagnostic indicators in analytical chemistry and quality control procedures.

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of isoviolanthrone, each with specific advantages in terms of yield, purity, and practicality.

Industrial Synthesis Routes

The industrial preparation of isoviolanthrone can be accomplished through several routes:

  • From 7H-benzo[de]anthracen-7-one (chlorinated, with potassium hydroxide of ethanol solution treatment)

  • From 7H-benzo[de]anthracen-7-one and potassium hydroxide of ethanol solution in xylene, chlorobenzene, or kerosene with heating

  • From 3-chloro-7H-benzo[de]anthracen-7-one (converting the anthrone into corresponding sulfide or selenide and then using alkali treatment)

These methods represent the primary industrial approaches to synthesizing isoviolanthrone at scale.

Historical and Modern Synthesis Methods

Historically, isoviolanthrone was prepared from 3-halobenzanthrone by alcoholic potash melt . Modern synthetic approaches have refined this process for improved purity and yield. Isomer-free isoviolanthrone is obtained by an alcoholic potash melt of 3,3'-dibenzanthronyl sulfide or by a one-pot method that streamlines the production process .

Additionally, chemical modifications of isoviolanthrone are possible to create derivatives with modified properties. For example, dichlorination of isoviolanthrone with sulfuryl chloride, or alternatively bromination in chlorosulfonic acid, affords brilliant violet vat dyes and pigments with modified coloration and fastness properties .

Purification Methods

The purity of isoviolanthrone significantly impacts its performance in various applications, making efficient purification methods essential for industrial and research purposes.

Standard Purification Procedure

The standard purification method for isoviolanthrone involves:

  • Dissolving the compound in 98% H₂SO₄

  • Precipitating it by adding water to reduce the acid concentration to approximately 90%

This method leverages the compound's solubility characteristics to separate it from impurities.

Advanced Purification Techniques

For higher purity requirements, especially in research applications, isoviolanthrone can be sublimed in vacuo to give dark green-violet needles . This vacuum sublimation technique is particularly effective for obtaining high-purity crystals suitable for spectroscopic analysis and other sensitive applications.

Spectroscopic Properties and Phase Behavior

Spectroscopic studies provide valuable insights into the molecular behavior and structural characteristics of isoviolanthrone under various conditions.

Raman Spectroscopic Studies

Comprehensive investigations of isoviolanthrone's vibrational properties have been conducted using Raman spectroscopy at pressures up to 30.5 GPa at room temperature . These studies have provided a complete characterization of phonon spectra under pressure for this material, offering insights into its molecular behavior under extreme conditions.

Pressure-Induced Phase Transitions

Raman spectroscopic studies have identified significant phase transitions in isoviolanthrone under high pressure:

  • Onset of a phase transition at 11.0 GPa

  • Formation of a new phase above 13.8 GPa

These transitions have been identified from both the frequency shifts and the changes in the full width half maxima of the intra- and internal modes. The transition is proposed to result from changes in intra- and intermolecular bonding .

Electronic and Structural Characteristics

The tendencies of the intensity ratios with pressure are in good agreement with the pressure dependence of the resistance at room temperature, indicating that the phase transition may be of electronic origin . The absence of changes in the lattice modes suggests that the observed phase transition is probably a result of structural distortions or reorganizations rather than a complete change in crystal structure .

Importantly, the phase transition exhibits reversible character upon compression and decompression throughout the entire pressure region studied, demonstrating the structural resilience of isoviolanthrone under extreme conditions .

Photochemical Properties

The photochemical behavior of isoviolanthrone reveals important aspects of its reactivity and potential applications in photosensitive systems.

Photoinduced Reactions

Studies of isoviolanthrone (V1) in argon-saturated 1-phenylethanol in the presence of acetophenone have revealed interesting photochemical behavior . Upon photolysis of the sensitizer, a radical-induced reduction of isoviolanthrone (V1) to its dihydro form (V1-H2) occurs with a quantum yield close to unity, indicating a highly efficient photochemical process .

Fluorescence Properties

The fluorescence properties of isoviolanthrone and its reduced form show distinctive characteristics:

  • Isoviolanthrone (V1) has a fluorescence quantum yield of 0.08

  • The dihydro form (V1-H2) shows significantly enhanced fluorescence quantum yield

  • The emission maximum of the dihydro form is blue-shifted compared to the parent compound

These properties make isoviolanthrone potentially useful in fluorescence-based applications and sensing technologies.

Reaction Intermediates and Stability

Flash photolysis studies have observed the formation of reaction intermediates in a specific sequence: ketyl radical, semiquinone radical, and finally V1-H2 . The dihydro form (V1-H2) exhibits instability in the presence of oxygen, undergoing oxidation back to the original isoviolanthrone (V1) form when exposed to air . This oxidative sensitivity must be considered in any applications involving the reduced form of the compound.

Applications and Performance Characteristics

Isoviolanthrone finds application primarily in the textile and printing industries as a vat dye, where its performance characteristics are crucial for commercial viability.

Industrial Applications

As C.I. Vat Violet 10 (Colour Index 60000), isoviolanthrone serves as an important industrial dye . Its primary applications include:

  • Textile dyeing, particularly for cellulosic fibers

  • Printing inks for specialized applications

  • Pigmentation in certain industrial processes

Performance Characteristics

The performance of isoviolanthrone as a dye is characterized by its fastness properties, which determine its resistance to various conditions during use:

StandardIroning FastnessChlorine bleachLight FastnessMercerizedOxygen bleachSoaping
ISO355-644-5
Fading
Stain

Table 1: Fastness properties of isoviolanthrone (C.I. Vat Violet 10) according to ISO standards .

These fastness ratings indicate good to excellent resistance to various treatments, particularly chlorine bleach (rating 5) and light exposure (rating 5-6), making isoviolanthrone suitable for applications where color durability is critical.

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